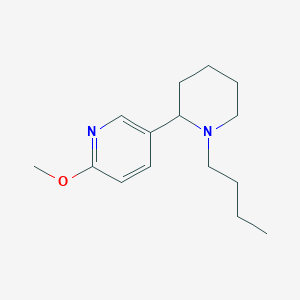

5-(1-Butylpiperidin-2-yl)-2-methoxypyridine

Description

Properties

Molecular Formula |

C15H24N2O |

|---|---|

Molecular Weight |

248.36 g/mol |

IUPAC Name |

5-(1-butylpiperidin-2-yl)-2-methoxypyridine |

InChI |

InChI=1S/C15H24N2O/c1-3-4-10-17-11-6-5-7-14(17)13-8-9-15(18-2)16-12-13/h8-9,12,14H,3-7,10-11H2,1-2H3 |

InChI Key |

REBOEINORYKAIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCCCC1C2=CN=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Butylpiperidin-2-yl)-2-methoxypyridine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Butylation: The piperidine ring is then butylated using butyl halides under basic conditions to introduce the butyl group at the 1-position.

Pyridine Ring Formation: The pyridine ring is formed through a condensation reaction involving suitable aldehydes or ketones.

Methoxylation: Finally, the methoxy group is introduced at the 2-position of the pyridine ring using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Butylpiperidin-2-yl)-2-methoxypyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of suitable catalysts.

Major Products Formed

Oxidation: N-oxides, hydroxylated derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1-Butylpiperidin-2-yl)-2-methoxypyridine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

Biological Research: It is used as a probe to study the function of certain biological pathways and receptors.

Industrial Applications: The compound is investigated for its potential use in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Butylpiperidin-2-yl)-2-methoxypyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing the downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Analogues and Substituent Effects

- Synthetic Accessibility : The target compound’s synthesis via CEC (using 5-bromo-2-methoxypyridine and butylpiperidine precursors) offers moderate yields (~60%) , comparable to Suzuki coupling for aryl-substituted derivatives (e.g., 5-(4-fluorophenyl)-2-methoxypyridine) . Chloromethyl derivatives are more reactive but require careful handling due to their instability .

Physicochemical Properties

- Lipophilicity : The 1-butylpiperidinyl group increases logP compared to smaller substituents (e.g., ethyl or methoxy), impacting membrane permeability and metabolic stability .

- Thermal Stability : Substitution at position 5 significantly affects thermal behavior. For example, 2-methoxypyridine derivatives with polar groups (e.g., benzyloxy) exhibit liquid crystalline phases at elevated temperatures , whereas bulky substituents like 1-butylpiperidinyl may suppress mesophase formation due to steric effects .

- Steric Effects : Steric hindrance from the 1-butylpiperidinyl group may limit reactivity in cyclization or electrophilic substitution reactions, as seen in other hindered 2-methoxypyridine derivatives .

Antagonist Activity (PAR4 Inhibition)

- In PAR4 antagonists, 2-methoxypyridine derivatives with 5-nitro or 5-trifluoromethyl groups showed IC50 values of ~10 µM, while 5-chlorobenzyl analogues achieved submicromolar activity (IC50 = 445 nM) . The target compound’s 1-butylpiperidinyl group could enhance receptor binding through hydrophobic interactions, though this requires experimental validation.

Cytotoxicity

- 2-Methoxypyridine derivatives with dichlorothiophenyl or aryl groups (e.g., 5a–i in Table 1 of ) demonstrated selective cytotoxicity against HepG2 and DU145 cancer cells (IC50 = 2–10 µM) . The 1-butylpiperidinyl substituent may alter selectivity due to its bulk and basicity.

Biological Activity

5-(1-Butylpiperidin-2-yl)-2-methoxypyridine is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases and as a modulator of gamma-secretase activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The primary biological activity of this compound is linked to its role as a gamma-secretase modulator (GSM). Gamma-secretase is an enzyme complex involved in the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Compounds that modulate this pathway can potentially reduce the levels of toxic Aβ42, thereby providing a therapeutic strategy for Alzheimer's disease.

Key Findings:

- Inhibition of Aβ42 Production : Research indicates that this compound derivatives exhibit significant inhibition of Aβ42 production. Compounds within this class have shown IC50 values as low as 60 nM, indicating potent activity against Aβ42 synthesis .

- Blood-Brain Barrier Penetration : In vivo studies demonstrate that these compounds can cross the blood-brain barrier (BBB), which is crucial for their effectiveness in treating central nervous system disorders .

Pharmacological Effects

The pharmacological profile of this compound includes various effects on neuroinflammation and cognitive function:

- Neuroprotective Effects : The compound has been shown to exert neuroprotective effects in animal models by reducing neuroinflammation and promoting neuronal survival.

- Cognitive Improvement : In preclinical models, treatment with the compound resulted in improved cognitive performance, correlating with reduced Aβ levels in the brain .

Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Alzheimer’s Disease Models

In a study using Tg2576 mice, administration of the compound led to a significant reduction in both plasma and brain levels of Aβ42. This reduction was associated with improved cognitive outcomes as assessed by behavioral tests .

Case Study 2: Neuroinflammatory Response

Another study investigated the effects of the compound on inflammatory markers in mouse models. Treatment resulted in decreased levels of pro-inflammatory cytokines, suggesting that it may mitigate neuroinflammatory processes associated with neurodegeneration .

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis of Related Compounds

| Compound Name | IC50 (Aβ42) | BBB Penetration | Neuroprotective Effect |

|---|---|---|---|

| This compound | 60 nM | Yes | Yes |

| Compound A | 80 nM | No | Moderate |

| Compound B | 120 nM | Yes | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.